molecular formula C19H14ClN3OS B2969028 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile CAS No. 450353-03-4

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2969028
CAS No.: 450353-03-4
M. Wt: 367.85
InChI Key: XZUBIVWDPLTCCL-SDNWHVSQSA-N
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Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile is a specialized chemical reagent designed for pharmaceutical and organic chemistry research. This compound features a unique molecular architecture combining a chlorophenyl-thiazole scaffold with a methoxyphenylamino-substituted prop-2-enenitrile group, making it a valuable intermediate in the synthesis of novel heterocyclic compounds. The presence of the thiazole ring, a common motif in medicinal chemistry, suggests potential for developing biologically active molecules, while the enenitrile group can serve as a key functional handle for further chemical transformations, such as cycloaddition reactions commonly employed in the construction of complex nitrogen-containing heterocycles . Researchers can utilize this compound as a key building block in the exploration of new chemical space, particularly in the development of kinase inhibitors or other small-molecule therapeutics where the thiazole moiety is often employed. The structural elements present in this molecule, including the 4-chlorophenyl group and the ortho-methoxyphenylamino substituent, may contribute to specific binding interactions with biological targets. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or human use. Proper safety protocols should be followed when handling this and all chemical substances.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-24-18-5-3-2-4-16(18)22-11-14(10-21)19-23-17(12-25-19)13-6-8-15(20)9-7-13/h2-9,11-12,22H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUBIVWDPLTCCL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituent at Position 3 Molecular Formula Key Differences Reference
Target Compound (2-Methoxyphenyl)amino C₁₉H₁₃ClN₄OS Reference compound
(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile Thiophen-2-yl C₁₇H₁₀ClN₃S₂ Replacement of 2-methoxyphenylamino with thiophene; reduced hydrogen-bonding potential
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile 3-Oxobenzo[f]chromen-2-yl C₂₄H₁₂ClN₃O₂S Larger aromatic system (benzo[f]chromene) increases lipophilicity and π-stacking potential
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide Thiazol-2-yl acrylamide C₁₅H₁₂N₄O₂S Amino group replaced with amide; enhanced hydrogen-bond acceptor capacity

Discussion :

  • Thiophene vs.
  • Benzo[f]chromene Extension : The benzo[f]chromene-substituted derivative (Row 3) introduces a planar, polycyclic system, likely improving stacking interactions but increasing molecular weight (MW = 441.88 g/mol vs. 386.85 g/mol for the target compound), which may affect bioavailability .
  • Amide vs. Amino Functionalization: The acrylamide analog (Row 4) replaces the amino group with an amide, altering electronic properties (e.g., resonance stabilization) and hydrogen-bonding capacity. This substitution could enhance metabolic stability but reduce nucleophilicity .

Heterocyclic Core Modifications

Table 2: Comparison of Heterocyclic Variants

Compound Name Core Structure Key Features Biological Implications (Inferred) Reference
Target Compound Thiazole Electron-deficient heterocycle; moderate dipole moment Potential kinase inhibition
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Pyrazole Electron-rich N-containing ring; larger dipole Enhanced binding to hydrophobic pockets
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Pyrazole with dichlorophenyl Increased halogenation; higher lipophilicity Improved membrane permeability

Discussion :

  • Thiazole vs. However, thiazole’s sulfur atom may contribute to unique binding via van der Waals interactions .
  • Halogenation Effects : The dichlorophenyl-substituted pyrazole (Row 3) demonstrates how increased halogenation (Cl atoms) elevates logP values, favoring passive diffusion across lipid membranes but risking off-target toxicity .

Functional Group Variations

Table 3: Impact of Functional Groups on Properties

Compound Functional Group Key Property Reference
Target Compound Amino (-NH-) Hydrogen-bond donor; moderate basicity
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(thiazol-2-yl)acrylamide Amide (-CONH-) Strong hydrogen-bond acceptor; reduced basicity
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Ester (-COOEt) Increased hydrophobicity; esterase susceptibility

Discussion :

  • Amino vs.
  • Ester Functionalization : The ester derivative (Row 3) is more lipophilic but prone to enzymatic hydrolysis, limiting in vivo stability .

Methodologies for Structural Comparison

  • Chemical Fingerprints vs. Graph-Based Approaches : Tanimoto coefficients (binary fingerprint comparison) are widely used for rapid similarity assessment, while subgraph matching (e.g., GEM-Path ) offers higher accuracy by directly comparing molecular topologies .
  • Hydrogen-Bonding Patterns : Etter’s graph-set analysis (evidence ) highlights the role of hydrogen-bond networks in stabilizing crystal structures, which may correlate with solubility and stability in analogous compounds.

Biological Activity

The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile is a novel synthetic derivative belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H15ClN2O2S
  • Molecular Weight : 382.86 g/mol
  • CAS Number : 326915-13-3

The structural components of this compound include a thiazole ring and a chlorophenyl group, which are known to influence its biological activity by modulating interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1MCF-7 (Breast Cancer)0.28Induces apoptosis via cell cycle arrest at G2/M phase
Compound 2HepG2 (Liver Cancer)9.6Down-regulates MMP2 and VEGFA expression
Compound 3A549 (Lung Cancer)5.36Inhibits proliferation and induces apoptosis

The above data indicates that the compound's structure plays a crucial role in its anticancer activity, particularly through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer activity of This compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:

  • Cell Cycle Arrest : Studies indicate that treatment with similar thiazole derivatives leads to G2/M phase arrest in cancer cells, preventing cell division and promoting apoptosis.
  • Apoptotic Pathways : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) have been observed, suggesting that these compounds trigger apoptotic pathways.
  • Inhibition of Key Signaling Pathways : The compounds may inhibit critical pathways involved in tumor growth and metastasis, such as the MAPK/ERK pathway.

Study on MCF-7 Cells

In a study conducted by researchers at the National Institutes of Health, it was found that a derivative of the compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells. The study highlighted that the compound induced significant cell cycle arrest at the G2/M phase and increased apoptotic markers such as caspase 9 levels .

In Vivo Studies

An in vivo study involving tumor-bearing mice demonstrated that a related compound effectively targeted sarcoma cells when radiolabeled, indicating its potential for targeted cancer therapy . This study underscores the importance of further exploring the pharmacokinetics and biodistribution of thiazole derivatives in clinical settings.

Q & A

How can researchers design a synthetic route for (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile, considering its stereochemistry and functional group reactivity?

Answer:
The synthesis should prioritize sequential functionalization to avoid side reactions. For example:

Thiazole ring formation : Use a Hantzsch thiazole synthesis with 4-chlorophenyl-substituted thioamide and α-halonitrile derivatives under reflux conditions .

E/Z isomer control : Introduce the (2-methoxyphenyl)amino group via a Michael addition, ensuring stereochemical control through solvent polarity (e.g., DMF for E-configuration stabilization) .

Cyanide incorporation : Employ Knoevenagel condensation with malononitrile derivatives, monitored by 13C^{13}\text{C} NMR to confirm nitrile group integration .
Validation : Confirm intermediate structures via single-crystal XRD (using SHELXL ) and compare experimental/theoretical IR spectra for functional group verification.

What advanced methodologies are recommended for resolving contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions:

  • Dynamic NMR : Perform variable-temperature 1H^1\text{H} NMR to detect tautomeric equilibria or rotational barriers in the enenitrile moiety .
  • Hirshfeld surface analysis : Use CrystalExplorer to assess intermolecular interactions (e.g., hydrogen bonding with 2-methoxyphenyl groups) that may distort solid-state vs. solution structures .
  • DFT optimization : Compare XRD-derived bond lengths/angles with gas-phase DFT (B3LYP/6-31G*) calculations to identify crystal packing effects .

How can researchers determine the E-configuration of the prop-2-enenitrile moiety with confidence?

Answer:
Combine experimental and computational approaches:

  • XRD : Direct measurement of the C=C bond torsion angle (near 180° for E-isomers) using SHELXL refinement . Example: A similar (2E)-enone derivative showed a torsion angle of 178.5° .
  • NOESY NMR : Absence of cross-peaks between the thiazole and methoxyphenyl groups supports the trans arrangement .
  • TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP/cc-pVDZ) and compare with experimental λmax; E-isomers typically exhibit hypsochromic shifts due to reduced conjugation .

What strategies are effective for analyzing non-covalent interactions in the crystal lattice of this compound?

Answer:

  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R22_2^2(8) patterns between nitrile N and methoxy O atoms) .
  • Energy frameworks : Use CrystalExplorer to visualize and quantify intermolecular interaction energies (electrostatic, dispersion), highlighting dominant π-π stacking between thiazole and chlorophenyl groups .
  • Hirshfeld surfaces : Map close contacts (e.g., C–H⋯N interactions involving the nitrile group) to identify stabilizing forces .

How should researchers approach the refinement of disordered solvent molecules in the crystal structure of this compound?

Answer:

  • SQUEEZE (PLATON) : Remove diffuse electron density from disordered solvents and recalculate refinement metrics (R-factor, wR2) .
  • DFT-D3 dispersion correction : Refine the structure with Grimme’s dispersion-adjusted DFT to improve agreement between experimental and modeled geometries .
  • Validation : Cross-check residual density maps and thermal parameters using WinGX/ORTEP-III to ensure solvent masking does not distort the core structure .

What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (at ωB97X-D/cc-pVTZ level) to identify electrophilic sites (e.g., nitrile carbon) prone to nucleophilic attack .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to locate regions of high electronegativity (e.g., thiazole N atoms) influencing reaction pathways .
  • MD simulations : Simulate solvation effects (explicit water model) to assess steric hindrance from the 2-methoxyphenyl group .

How can researchers reconcile discrepancies between theoretical and experimental vibrational spectra?

Answer:

  • Scale factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to harmonize DFT-calculated and experimental IR frequencies .
  • Anharmonic corrections : Use VPT2 (Vibrational Perturbation Theory) to account for overtones/combination bands in regions like 2200 cm1^{-1} (C≡N stretch) .
  • Crystal vs. gas phase : Compare solid-state IR (KBr pellet) with gas-phase DFT, noting shifts from intermolecular interactions (e.g., hydrogen bonding) .

What experimental precautions are critical for ensuring reproducibility in the synthesis of this compound?

Answer:

  • Moisture control : Conduct nitrile-forming steps under anhydrous conditions (N2_2 atmosphere) to prevent hydrolysis .
  • Light sensitivity : Shield the enenitrile group from UV exposure to avoid E/Z isomerization during purification .
  • Catalyst purity : Use freshly distilled triethylamine in Michael additions to avoid amine-induced side reactions .

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